molecular formula C12H19NO3S2 B2975252 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide CAS No. 2309774-29-4

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

Cat. No. B2975252
CAS RN: 2309774-29-4
M. Wt: 289.41
InChI Key: ZFDJNRZMHCPZMU-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TETP and is a member of the pyran class of compounds. TETP has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of TETP is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. TETP has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TETP has been found to have significant biochemical and physiological effects. In vitro studies have shown that TETP inhibits the growth of cancer cells and induces apoptosis. TETP has also been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase. In vivo studies have shown that TETP has potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using TETP in lab experiments is its high purity and high yield. TETP is also stable under normal laboratory conditions. However, one of the limitations of using TETP in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of TETP. One direction is to further explore its potential as an anticancer agent. Another direction is to investigate its potential as an enzyme inhibitor for the treatment of various diseases. Additionally, the development of new synthesis methods for TETP could lead to increased yields and improved purity. Finally, the study of the biochemical and physiological effects of TETP could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide, or TETP, is a chemical compound with potential applications in various fields of scientific research. The synthesis method has been optimized to yield high purity and high yield of TETP. TETP has been found to have potential applications as an anticancer agent, enzyme inhibitor, and drug candidate for the treatment of various diseases. The mechanism of action of TETP is not fully understood, but it has been found to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. TETP has significant biochemical and physiological effects, including anti-inflammatory and analgesic effects. The study of TETP has several future directions, including further exploration of its potential as an anticancer agent and enzyme inhibitor, the development of new synthesis methods, and the study of its biochemical and physiological effects.

Synthesis Methods

The synthesis of TETP involves the reaction of 3-thiophenemethanol with tetrahydro-2H-pyran-4-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of TETP.

Scientific Research Applications

TETP has been found to have potential applications in various fields of scientific research. In medicinal chemistry, TETP has been studied for its potential as an anticancer agent. In biochemistry, TETP has been studied for its potential as an enzyme inhibitor. In pharmacology, TETP has been studied for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c1-2-18(14,15)13-10-12(4-6-16-7-5-12)11-3-8-17-9-11/h3,8-9,13H,2,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDJNRZMHCPZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1(CCOCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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